Lithium2-methylpyridine-4-sulfinate
Description
Lithium 4-methylpyridine-2-sulfinate (CAS 2171996-91-9) is an organometallic compound with the molecular formula C₆H₆LiNO₂S. It belongs to the class of pyridine sulfinate salts, characterized by a pyridine ring substituted with a methyl group at the 4-position and a sulfinate group (SO₂⁻) at the 2-position, coordinated to a lithium cation. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions and as a ligand precursor due to its electron-withdrawing sulfinate group and steric modulation from the methyl substituent .
Typical Specifications (from available data):
| Property | Value |
|---|---|
| CAS Number | 2171996-91-9 |
| Molecular Formula | C₆H₆LiNO₂S |
| Synonyms | Lithium 4-methylpyridine-2-sulfinate, EN300-753221 |
Properties
Molecular Formula |
C6H6LiNO2S |
|---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
lithium;2-methylpyridine-4-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
IIRMXRQXTRZVLT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NC=CC(=C1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The lithium ion can be replaced by other cations in metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Metathesis reactions often involve salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: 2-methylpyridine-4-sulfonate
Reduction: 2-methylpyridine-4-sulfide
Substitution: Various metal sulfinates depending on the cation used.
Scientific Research Applications
Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct experimental data on Lithium 2-methylpyridine-4-sulfinate (a positional isomer with methyl at 2-position and sulfinate at 4-position) is unavailable in the provided sources, comparisons can be inferred based on structural analogs and general principles of pyridine sulfinate chemistry. Below is a theoretical analysis:
Table 1: Comparison of Pyridine Sulfinate Isomers and Derivatives
Key Findings:
Positional Isomerism Effects: The 4-methyl-2-sulfinate isomer (from evidence) likely exhibits greater steric hindrance around the sulfinate group compared to the hypothetical 2-methyl-4-sulfinate isomer. This could reduce its reactivity in metal-coordination reactions but enhance selectivity in certain catalytic processes .
Comparison with Non-Methylated Analogs: Pyridine sulfinates without methyl groups (e.g., lithium pyridine-3-sulfinate) generally show higher solubility in water and faster reaction kinetics due to reduced steric bulk. However, they lack the tunability offered by methyl substituents for fine-tuning ligand environments.
Thermal and Chemical Stability :
- Methyl groups ortho to sulfinate (as in the evidence compound) may stabilize the compound against decomposition via steric protection of the sulfinate moiety. In contrast, meta or para substituents could lead to varied stability profiles.
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